Ethyl 4-bromo-2-nitrobenzoate
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Overview
Description
Ethyl 4-bromo-2-nitrobenzoate is an ester with electron-withdrawing substituents . It’s used primarily for research and development .
Synthesis Analysis
Ethyl 4-bromo-2-nitrobenzoate can be synthesized through several reactions. One method involves the reduction of ethyl 4-bromobenzoate with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . Another approach starts with the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction .Molecular Structure Analysis
The molecular structure of Ethyl 4-bromo-2-nitrobenzoate is represented by the linear formula C9H8BrNO4 . The InChI code for this compound is 1S/C9H8BrNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3 .Chemical Reactions Analysis
Ethyl 4-bromobenzoate, a precursor to Ethyl 4-bromo-2-nitrobenzoate, undergoes reduction with PDBBA at 0°C to yield aldehydes . It can also react with substituted benzyl chloride in the presence of zinc dust and a Pd catalyst .Physical And Chemical Properties Analysis
Ethyl 4-bromo-2-nitrobenzoate has a molecular weight of 274.07 g/mol . It’s a liquid at room temperature . The compound has an InChI code of 1S/C9H8BrNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3 .Scientific Research Applications
Synthesis and Characterization of Complex Molecules
Ethyl 4-bromo-2-nitrobenzoate plays a critical role in the synthesis of complex molecules. For instance, it has been utilized in the synthesis of isomaltose, isomaltotetraose, and isomaltooctaose through a series of bromination and condensation reactions, showcasing its utility in constructing saccharide architectures (Koto, Uchida, & Zen, 1972).
Electrochemical Studies
Research has focused on the electrochemical behaviors of nitroaromatic compounds, including Ethyl 4-bromo-2-nitrobenzoate. These studies are crucial for understanding the compound's reactivity and potential applications in designing electrochemical sensors and devices (Carbajo et al., 2000).
Catalyst and Reaction Mechanism Insights
Ethyl 4-bromo-2-nitrobenzoate has been studied for its role in catalysis, specifically in the esterification of 4-nitrobenzoic acid. This research provides insights into the mechanisms of esterification reactions and the development of efficient catalysts (Hong-ze, 2013).
Fluorescence and Photophysical Properties
The compound has also been explored for its fluorescence properties, particularly in the synthesis and characterization of new materials with potential applications in sensing and imaging. For example, studies on dinuclear Zn(II) complexes involving Ethyl 4-bromo-2-nitrobenzoate derivatives have revealed enhanced fluorescence properties, opening avenues for their use in optical materials and bioimaging (Chang–you, 2012).
Stability and Degradation Analysis
The stability of Ethyl 4-bromo-2-nitrobenzoate under various conditions has been a subject of investigation, particularly in the context of pharmaceutical applications. Stability-indicating assays help in understanding the degradation pathways and designing more stable compounds (Freitas et al., 2014).
Advanced Polymer Synthesis
The compound's derivatives have been used in the synthesis of advanced polymers with unique properties, such as thermoresponsive behavior. These studies are fundamental for developing new materials with applications in drug delivery, coatings, and responsive surfaces (Lessard, Ling, & Maríc, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 4-bromo-2-nitrobenzoate is a chemical compound that is often used in organic synthesis. Its primary targets are typically other organic compounds in a reaction mixture. The compound’s role is to act as a reagent, facilitating the formation of new bonds and the creation of new compounds .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling, a type of cross-coupling reaction . In this process, the bromine atom in the compound can be replaced by an organoboron reagent, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
These include nitration, conversion from the nitro group to an amine, and bromination .
Pharmacokinetics
Like all chemicals, its absorption, distribution, metabolism, and excretion (adme) properties would depend on factors such as its chemical structure, solubility, and reactivity .
Result of Action
The result of Ethyl 4-bromo-2-nitrobenzoate’s action is the formation of new organic compounds. For example, in a Suzuki–Miyaura coupling reaction, it can help form biaryl compounds, which are useful in various areas of chemistry .
properties
IUPAC Name |
ethyl 4-bromo-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBNMJSSYTXTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
528872-23-3 |
Source
|
Record name | ethyl 4-bromo-2-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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